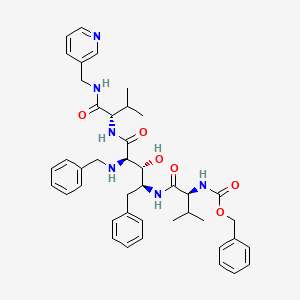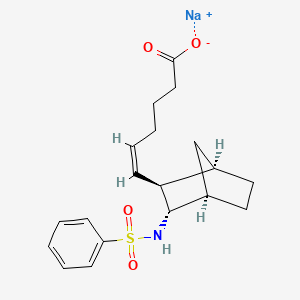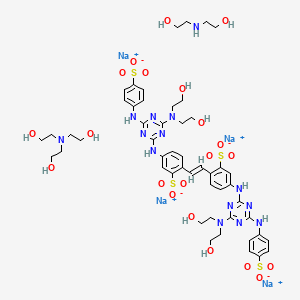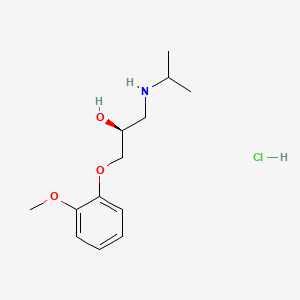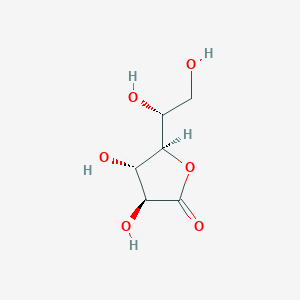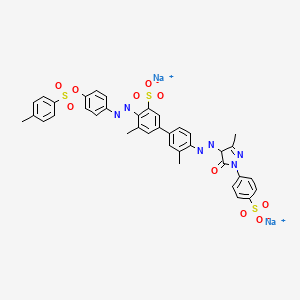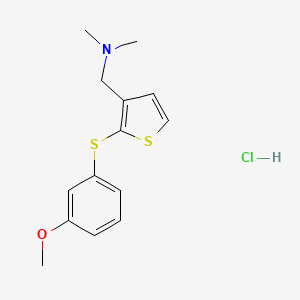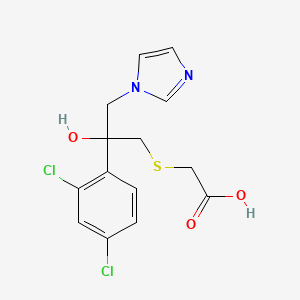
(2-(2,4-Dichlorophenyl)-2-hydroxy-3-(imidazol-1-yl)propylthio)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-(2,4-Dichlorophenyl)-2-hydroxy-3-(imidazol-1-yl)propylthio)acetic acid is a complex organic compound that features a dichlorophenyl group, an imidazole ring, and a hydroxypropylthioacetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-(2,4-Dichlorophenyl)-2-hydroxy-3-(imidazol-1-yl)propylthio)acetic acid typically involves multiple steps. One common method starts with the preparation of 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol. This involves the reaction of 2-chloro-1-(2,4-dichlorophenyl)-ethanol with imidazole in the presence of a base like caustic soda flakes and a solvent such as dimethylformamide (DMF). The reaction mixture is heated to 110-115°C for several hours .
Industrial Production Methods
For industrial-scale production, the synthesis method is optimized for cost-effectiveness and efficiency. The process involves the use of simple equipment and readily available reagents. The crude product obtained from the reaction is purified through recrystallization using solvents like methylbenzene .
Analyse Des Réactions Chimiques
Types of Reactions
(2-(2,4-Dichlorophenyl)-2-hydroxy-3-(imidazol-1-yl)propylthio)acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles such as amines or thiols can be employed in substitution reactions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a reduced imidazole derivative.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
(2-(2,4-Dichlorophenyl)-2-hydroxy-3-(imidazol-1-yl)propylthio)acetic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in developing new therapeutic agents.
Industry: Utilized in the synthesis of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of (2-(2,4-Dichlorophenyl)-2-hydroxy-3-(imidazol-1-yl)propylthio)acetic acid involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, influencing enzymatic activities. The dichlorophenyl group can interact with hydrophobic pockets in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2,4-Dichlorophenyl)-2-(1-imidazolyl)-ethanol: Shares the dichlorophenyl and imidazole moieties but lacks the hydroxypropylthioacetic acid group.
2-(2,4-Dichlorophenyl)-1H-imidazole: Contains the dichlorophenyl and imidazole groups but differs in the overall structure.
Uniqueness
(2-(2,4-Dichlorophenyl)-2-hydroxy-3-(imidazol-1-yl)propylthio)acetic acid is unique due to the presence of the hydroxypropylthioacetic acid moiety, which imparts distinct chemical and biological properties. This structural feature allows for unique interactions with biological targets, making it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
87049-52-3 |
|---|---|
Formule moléculaire |
C14H14Cl2N2O3S |
Poids moléculaire |
361.2 g/mol |
Nom IUPAC |
2-[2-(2,4-dichlorophenyl)-2-hydroxy-3-imidazol-1-ylpropyl]sulfanylacetic acid |
InChI |
InChI=1S/C14H14Cl2N2O3S/c15-10-1-2-11(12(16)5-10)14(21,8-22-6-13(19)20)7-18-4-3-17-9-18/h1-5,9,21H,6-8H2,(H,19,20) |
Clé InChI |
ZRNDGQMFNWQSDV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Cl)Cl)C(CN2C=CN=C2)(CSCC(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


